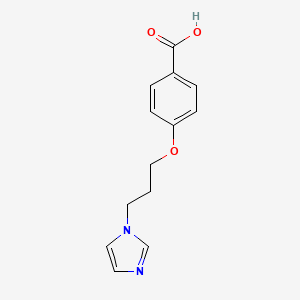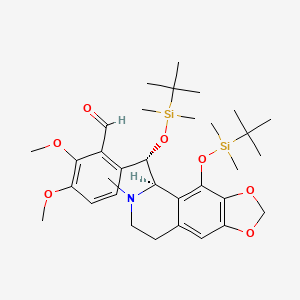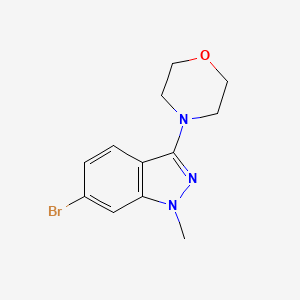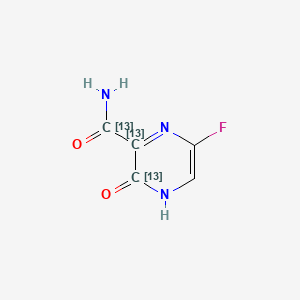
n-Hexyl Sec-Hexyl Phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Hexyl Sec-Hexyl Phthalate is a phthalic acid ester, widely used in various consumable products. It is known for its potential carcinogenic properties and is commonly utilized as a plasticizer to increase the flexibility, transparency, durability, and longevity of plastics. The compound has a molecular formula of C20H30O4 and a molecular weight of 334.45 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Hexyl Sec-Hexyl Phthalate typically involves the esterification of phthalic anhydride with n-hexanol and sec-hexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to remove any unreacted alcohols and by-products. The final product is then subjected to quality control measures to ensure its purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
n-Hexyl Sec-Hexyl Phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield phthalic acid and the corresponding alcohols.
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Phthalic acid, n-hexanol, and sec-hexanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Applications De Recherche Scientifique
n-Hexyl Sec-Hexyl Phthalate has several applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its effects as an endocrine disruptor and its impact on biological systems.
Medicine: Investigated for its potential toxicological effects and its role in various health conditions.
Industry: Utilized in the production of consumer goods, including plastics, adhesives, and coatings
Mécanisme D'action
The mechanism of action of n-Hexyl Sec-Hexyl Phthalate involves its interaction with various molecular targets and pathways:
Endocrine Disruption: It can interfere with hormone synthesis, transport, and metabolism, leading to altered hormonal balance.
Neurological Effects: The compound can dysregulate the hypothalamic-pituitary-gonadal axis, affecting neurodevelopmental processes.
Reproductive Health: It can modify the release of hypothalamic, pituitary, and peripheral hormones, impacting reproductive health
Comparaison Avec Des Composés Similaires
Similar Compounds
- Di-n-hexyl Phthalate
- Di-isononyl Phthalate
- Dioctyl Phthalate
- Butyl Benzyl Phthalate
- Dicyclohexyl Phthalate
Uniqueness
n-Hexyl Sec-Hexyl Phthalate is unique due to its specific combination of n-hexyl and sec-hexyl groups, which impart distinct physical and chemical properties. Compared to other phthalates, it has a unique balance of flexibility and durability, making it suitable for specific industrial applications .
Propriétés
Formule moléculaire |
C20H30O4 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
2-O-hexan-2-yl 1-O-hexyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H30O4/c1-4-6-8-11-15-23-19(21)17-13-9-10-14-18(17)20(22)24-16(3)12-7-5-2/h9-10,13-14,16H,4-8,11-12,15H2,1-3H3 |
Clé InChI |
XYMNJEKMQRNGMZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)C1=CC=CC=C1C(=O)OC(C)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


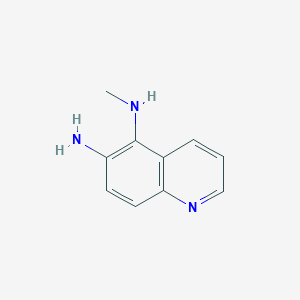

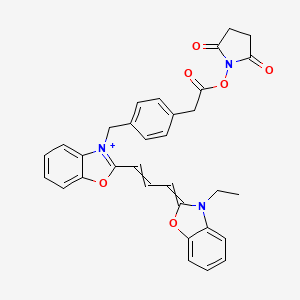
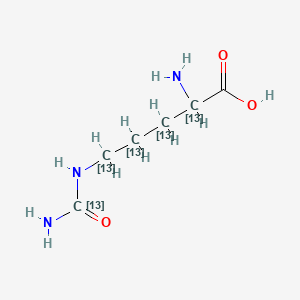
![3-[4-[4-(sulfonyl)phenyl]-5-methyl-3-isoxazolyl]benzenesulfonic Acid](/img/structure/B13843125.png)
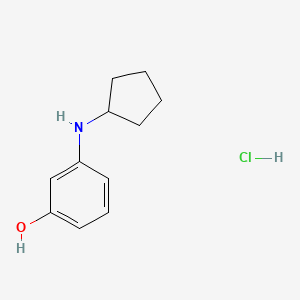

![(Z)-4-[3-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol](/img/structure/B13843136.png)
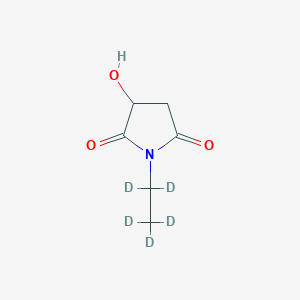
![8-Methoxy-8H-isothiazolo[5,4-b]indole](/img/structure/B13843148.png)
